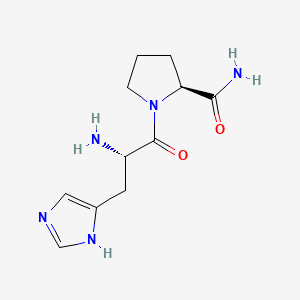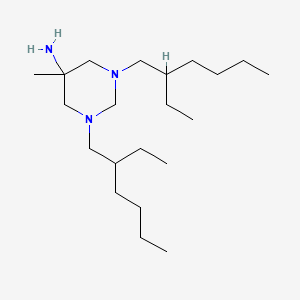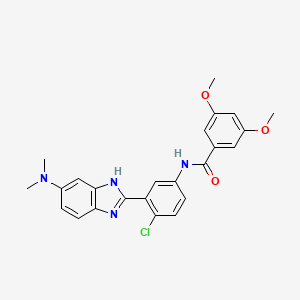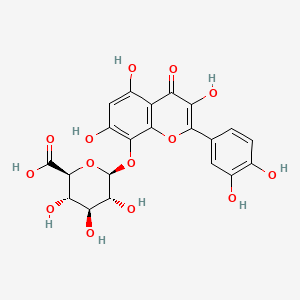
Histidylprolineamide
Descripción general
Descripción
Histidylprolineamide (His-pro-amide) is a reactive amide, an intermediate in the histidine metabolic pathway .
Synthesis Analysis
A crucial point in the biosynthesis of cyclo (His-Pro), an endogenous and biologically active cyclic dipeptide, is the spontaneous cyclization of its precursor L-histidyl-L-prolineamide (His-ProNH2) . A study has investigated the kinetics and mechanism of this cyclization process . Another approach, proline editing, has been described for the synthesis of peptides with stereospecifically modified proline residues .Molecular Structure Analysis
The molecular formula of this compound is C11H17N5O2 . The molecular weight is 251.29 g/mol . The IUPAC name is (2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide .Chemical Reactions Analysis
The cyclization of His-ProNH2 to cyclo(His-Pro) in aqueous solution has been studied . The reaction was found to be spontaneous and specific acid- and base-catalysed . The rate of cyclization was maximal at pH 6-7 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.29 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It also has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Regulation of Hormone Secretion : Research indicates that Histidylprolineamide (TRH) may play a role as a physiological regulator of both Thyroid-Stimulating Hormone (TSH) and Prolactin (PRL) in humans. This hypothesis is supported by the observation that TRH stimulates the release of TSH and PRL in both men and women (Bowers, Friesen, & Folkers, 1973).
Brain Metabolism and Enzymatic Activity : this compound is involved in the metabolism of TRH in the brain. An enzyme, this compound imidopeptidase, has been identified in porcine brain extracts, which cleaves His-ProNH2 to histidine and proline. This finding suggests the enzyme's potential importance in the metabolism of TRH and its impact on other polypeptide hormones (Matsui, Prasad, & Peterkofsky, 1979).
Neuroprotective Properties : Studies have shown that histidine analogues, related to this compound, possess neuroprotective properties. They have been found effective in reducing brain damage and improving functional outcomes in mouse models of ischemic stroke, suggesting their potential therapeutic role in treating stroke and related neurodegenerative conditions (Tang et al., 2007).
Receptor Binding and Neuropharmacology : Research into Histidylproline, a metabolite of TRH, shows its specific binding to both high and low-affinity sites in rat brain membranes. This research contributes to understanding the interaction of TRH metabolites with brain receptors, potentially impacting neuropharmacological applications (Coggins, Mcdermott, & Snell, 1987).
Impact on Learning and Memory : this compound derivatives have been studied for their effects on learning and memory. For instance, thioperamide, a histamine H3 antagonist, improved learning and memory in senescence-accelerated mice, suggesting a role for this compound-related compounds in cognitive enhancement and potential treatments for age-related cognitive decline (Meguro et al., 1995).
Direcciones Futuras
While specific future directions for Histidylprolineamide were not found in the search results, the field of protein engineering is rapidly evolving. Techniques such as directed evolution are being used to select variants of biomolecules with properties that make them more suitable for specific applications .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQMQRWLLWQCLL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187300 | |
| Record name | Histidylprolineamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33605-69-5 | |
| Record name | Histidylprolineamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033605695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histidylprolineamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-(5-Bromopyridin-2-yl)-3-[2-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1673240.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(2-chlorophenyl)ethyl]thiourea](/img/structure/B1673241.png)
![1-(5-Bromopyridin-2-yl)-3-[2-(cyclohexen-1-yl)ethyl]thiourea](/img/structure/B1673242.png)

![Thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid,5,6,7,8-tetrahydro-8-oxo-,ethyl ester](/img/structure/B1673244.png)
